molecular formula C23H26N2O5 B14075615 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester

Cat. No.: B14075615
M. Wt: 410.5 g/mol
InChI Key: QIQGROHGNMWYMS-UHFFFAOYSA-N
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Description

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester is a chemical compound with the molecular formula C19H18N2O5. It is commonly used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The compound is known for its high purity and stability, making it a valuable reagent in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester typically involves the following steps:

    Protection of the Amino Group: The amino group of glycine is protected using the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group.

    Formation of the Ester: The protected glycine is then reacted with tert-butyl ester to form the final compound.

The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-diisopropylcarbodiimide (DIC) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

    Coupling: Reagents like DIC and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.

Major Products

The major products formed from these reactions include deprotected glycine derivatives and extended peptide chains, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of glycine, preventing unwanted side reactions during peptide bond formation. The protected glycine can then be selectively deprotected under basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • L-Cysteine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)-, 1,1-dimethylethyl ester
  • L-Fmoc-Aspartic acid alpha-tert-butyl ester

Uniqueness

Compared to similar compounds, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester is unique due to its specific application in peptide synthesis. Its stability and high purity make it particularly valuable for producing high-quality peptides. Additionally, its ease of deprotection under mild conditions adds to its versatility in various synthetic applications .

Biological Activity

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester, commonly referred to as Fmoc-Gly-Gly-OH, is a derivative of glycylglycine with a protective group that enhances its stability and solubility in various biochemical applications. This compound is particularly significant in peptide synthesis and has been studied for its biological activities, including potential therapeutic applications.

Molecular Structure

  • Molecular Formula : C20H24N2O5
  • Molecular Weight : 368.41 g/mol
  • CAS Number : 35665-38-4
  • Appearance : White to light yellow crystalline powder
  • Melting Point : 177–182 °C

Specifications

PropertyValue
Purity≥98.0% (HPLC)
SolubilitySoluble in methanol
Storage ConditionsRefrigerated (0-10°C)

The biological activity of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine primarily stems from its role as a building block in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group provides protection against unwanted reactions during synthesis, allowing for selective coupling reactions that are crucial in developing bioactive peptides.

Antimicrobial Activity

Recent studies have indicated that derivatives of Fmoc-protected peptides exhibit antimicrobial properties. For instance, research has shown that certain Fmoc-peptides can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.

Case Studies

  • Antimicrobial Peptide Development :
    • A study published in the Journal of Peptide Science demonstrated that Fmoc-Gly-Gly-OH could be incorporated into antimicrobial peptides, enhancing their stability and activity against resistant bacterial strains. The results indicated a significant reduction in bacterial viability when treated with these modified peptides .
  • Cancer Research :
    • In cancer research, Fmoc-Gly-Gly-OH has been utilized to synthesize peptide conjugates that target cancer cells selectively. A study highlighted the compound's ability to form stable conjugates with cytotoxic agents, leading to increased efficacy in targeting tumor cells while minimizing damage to healthy tissues .
  • Neuroprotective Effects :
    • Another investigation focused on the neuroprotective effects of Fmoc-Gly-Gly-OH derivatives in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and promote neuronal survival, indicating potential therapeutic applications in neurodegenerative diseases .

Peptide Synthesis

Fmoc-Gly-Gly-OH is widely used in solid-phase peptide synthesis (SPPS), where the Fmoc group allows for easy deprotection and subsequent coupling with other amino acids. This method is essential for producing peptides with specific sequences for research and therapeutic purposes.

Drug Development

The compound's ability to form stable complexes with various drug molecules makes it a valuable candidate in drug formulation processes. Its properties can enhance the pharmacokinetic profiles of drugs by improving solubility and bioavailability.

Research Tools

In biochemical research, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine serves as a critical tool for studying protein interactions and enzyme activities due to its compatibility with various biochemical assays.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

tert-butyl 2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetate

InChI

InChI=1S/C23H26N2O5/c1-23(2,3)30-21(27)13-24-20(26)12-25-22(28)29-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,24,26)(H,25,28)

InChI Key

QIQGROHGNMWYMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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